6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide
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Overview
Description
1H-Thieno[3,4-d]imidazole-4-pentanoicacid,hexahydro-2-oxo-,2-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]hydrazide,(3as,4s,6ar)- is a complex organic compound with a unique structure that includes a thienoimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Thieno[3,4-d]imidazole-4-pentanoicacid,hexahydro-2-oxo-,2-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]hydrazide,(3as,4s,6ar)- involves multiple steps, starting with the formation of the thienoimidazole core. Common methods include the Debus-Radziszewski synthesis and the Wallach synthesis . These methods typically involve the use of alpha halo-ketones and amino nitriles under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available resources.
Chemical Reactions Analysis
Types of Reactions
1H-Thieno[3,4-d]imidazole-4-pentanoicacid,hexahydro-2-oxo-,2-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]hydrazide,(3as,4s,6ar)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
1H-Thieno[3,4-d]imidazole-4-pentanoicacid,hexahydro-2-oxo-,2-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]hydrazide,(3as,4s,6ar)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1H-Thieno[3,4-d]imidazole-4-pentanoicacid,hexahydro-2-oxo-,2-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]hydrazide,(3as,4s,6ar)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of protein functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid
- 1H-Thieno[3,4-d]imidazole-4-pentanamide, N-[3-(3-bromo-2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl]hexahydro-2-oxo-, (3aS,4S,6aR)-
- Biotin
Uniqueness
1H-Thieno[3,4-d]imidazole-4-pentanoicacid,hexahydro-2-oxo-,2-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]hydrazide,(3as,4s,6ar)- is unique due to its specific structure and the presence of multiple functional groups, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C20H29N5O5S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N'-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]hexanehydrazide |
InChI |
InChI=1S/C20H29N5O5S/c26-15(7-2-1-5-11-25-17(28)9-10-18(25)29)23-24-16(27)8-4-3-6-14-19-13(12-31-14)21-20(30)22-19/h9-10,13-14,19H,1-8,11-12H2,(H,23,26)(H,24,27)(H2,21,22,30)/t13?,14-,19?/m0/s1 |
InChI Key |
VAPZWEFPQRDVHR-BIWSTMPVSA-N |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NNC(=O)CCCCCN3C(=O)C=CC3=O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NNC(=O)CCCCCN3C(=O)C=CC3=O)NC(=O)N2 |
Origin of Product |
United States |
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